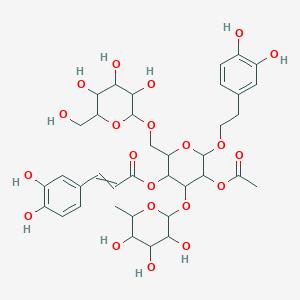

Tubuloside A

Description

Properties

IUPAC Name |

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMAIXPXOZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317887 | |

| Record name | Tubuloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112516-05-9 | |

| Record name | Tubuloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112516-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubuloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tubuloside A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside first identified in 1987.[1] It is recognized for its significant antioxidative and hepatoprotective properties.[1] This technical guide provides a comprehensive overview of the discovery, natural sourcing, chemical properties, and biological activities of this compound, with a focus on its therapeutic potential. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are also presented.

Discovery and Chemical Properties

This compound was first isolated and characterized in 1987 by a research team led by Hiromi Kobayashi from Cistanche tubulosa.[1][2] It belongs to the class of phenylethanoid glycosides, a group of water-soluble compounds widely distributed in the plant kingdom.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₇H₄₈O₂₁ | |

| Molecular Weight | 828.8 g/mol | |

| CAS Number | 112516-05-9 | |

| Class | Phenylethanoid Glycoside | |

| Appearance | Not specified in provided results | |

| Solubility | Water-soluble |

Natural Sources

The primary natural source of this compound is plants of the genus Cistanche, which are parasitic herbs found in arid and desert regions.

Primary Plant Sources

Cistanche tubulosa is the most significant source of this compound. Other species reported to contain this compound include Cistanche deserticola and Cistanche phelypaea.

Quantitative Abundance

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has shown that the content of this compound can vary significantly between different Cistanche species and even within different extracts of the same species. One study reported a concentration range of 0.0005–0.1518 mg/mL in a mixed standard solution for HPLC analysis. Another study highlighted that the yield of phenylethanoid glycosides, including echinacoside (B191147) and acteoside, from C. tubulosa can be optimized through different extraction methods. For instance, a high-speed shearing homogenization extraction method yielded 1.366% echinacoside and 0.519% acteoside. A patent for extracting active ingredients from Cistanche tubulosa reports starting material with a this compound precursor (acteoside) content of 1.2%.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and hepatoprotective effects being the most prominent.

Hepatoprotective and Nephroprotective Effects

This compound has been shown to alleviate diclofenac-induced liver and kidney damage. In a study using a rat model, administration of this compound (1 mg/kg, i.p.) for five days, with diclofenac (B195802) (50 mg/kg, i.p.) co-administration on the fourth and fifth days, demonstrated a protective effect.

Table 2: Effect of this compound on Serum Biomarkers in Diclofenac-Induced Hepato-Nephrotoxicity in Rats

| Biomarker | Control Group | Diclofenac Group | Diclofenac + this compound Group |

| AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| ALP (U/L) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| BUN (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| Creatinine (B1669602) (mg/dL) | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| Data presented are qualitative summaries from the study. |

Table 3: Effect of this compound on Oxidative Stress Markers in Diclofenac-Induced Hepato-Nephrotoxicity in Rats

| Marker | Tissue | Control Group | Diclofenac Group | Diclofenac + this compound Group |

| MDA | Blood, Liver, Kidney | Normal | Significantly Increased | Significantly Decreased vs. Diclofenac Group |

| GSH | Blood, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |

| SOD | Erythrocytes, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |

| CAT | Erythrocytes, Liver, Kidney | Normal | Significantly Decreased | Significantly Increased vs. Diclofenac Group |

| Data presented are qualitative summaries from the study. |

Mechanism of Action: Nrf2/HO-1 Signaling Pathway

The protective effects of this compound against oxidative stress-induced cell damage are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription. The upregulation of these genes helps to mitigate oxidative damage. This compound is believed to exert its antioxidant effects by reducing reactive oxygen species (ROS), which in turn leads to the activation of the Nrf2/HO-1 pathway.

Experimental Protocols

Isolation and Purification of this compound from Cistanche tubulosa

The following protocol is a generalized procedure based on common methods for the extraction and isolation of phenylethanoid glycosides.

-

Extraction:

-

Air-dry the fleshy stems of Cistanche tubulosa and grind them into a coarse powder.

-

Extract the powder with 70% ethanol (B145695) by refluxing for 2 hours. Repeat the extraction process twice.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Load the concentrated crude extract onto a macroporous adsorption resin column (e.g., HP-20).

-

Elute the column with deionized water to remove sugars and other highly polar impurities.

-

Subsequently, elute the column with a gradient of ethanol in water (e.g., 30-70% ethanol) to collect the fractions containing phenylethanoid glycosides.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

-

Combine the fractions rich in this compound and concentrate them.

-

-

Purification:

-

Further purify the enriched fraction using silica (B1680970) gel column chromatography or high-speed counter-current chromatography (HSCCC).

-

For silica gel chromatography, use a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

For HSCCC, a two-phase solvent system such as ethyl acetate-n-butanol-water can be employed.

-

Collect the purified fractions containing this compound and verify the purity by HPLC.

-

Characterization of this compound

The structure of the purified compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the proton and carbon environments.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of atoms within the molecule and confirm the structure.

-

Quantitative Analysis by HPLC

This protocol is based on a method for the analysis of phenylethanoid glycosides in Cistanche species.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving a known amount of the extract in methanol, filtering it through a 0.45 µm filter.

-

-

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the sample and quantify the amount of this compound by comparing its peak area to the calibration curve.

-

In Vivo Model of Diclofenac-Induced Hepato-Nephrotoxicity

This protocol is based on a study investigating the protective effects of this compound in rats.

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Experimental Design:

-

Group 1 (Control): Administered with normal saline.

-

Group 2 (Diclofenac): Administered with diclofenac (50 mg/kg, i.p.) on days 4 and 5.

-

Group 3 (Diclofenac + this compound): Administered with this compound (1 mg/kg, i.p.) for 5 days and diclofenac (50 mg/kg, i.p.) on days 4 and 5.

-

Group 4 (Positive Control): Administered with a known hepatoprotective agent (e.g., silymarin) and diclofenac.

-

-

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Administer the respective treatments as per the experimental design.

-

At the end of the study, collect blood samples for biochemical analysis.

-

Euthanize the animals and collect liver and kidney tissues for histopathological and molecular analysis.

-

-

Biochemical Analysis:

-

Measure serum levels of ALT, AST, ALP, BUN, and creatinine using standard assay kits.

-

-

Oxidative Stress Markers:

-

Measure the levels of MDA, GSH, SOD, and CAT in tissue homogenates using appropriate assay kits.

-

Western Blot Analysis for Nrf2 and HO-1

-

Protein Extraction:

-

Homogenize liver or kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound is a promising natural compound with well-documented antioxidant and organ-protective properties. Its mechanism of action through the Nrf2/HO-1 signaling pathway makes it a person of interest for further research and development in the context of oxidative stress-related diseases. The protocols outlined in this guide provide a framework for the consistent isolation, characterization, and biological evaluation of this compound, facilitating future investigations into its therapeutic potential.

References

- 1. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for Susceptibility-Related Biomarkers of Diclofenac-Induced Liver Injury in Rats Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Tubuloside A in Cistanche tubulosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside A, a phenylethanoid glycoside (PhG) found in the medicinal plant Cistanche tubulosa, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-elucidated biosynthesis of structurally related PhGs, particularly Echinacoside and Acteoside. This document outlines the proposed enzymatic steps, presents available quantitative data on PhG content in C. tubulosa, details relevant experimental protocols for pathway elucidation, and provides visual representations of the proposed metabolic route and experimental workflows. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the current understanding and highlights key areas for future research.

Introduction

Cistanche tubulosa is a desert plant with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a class of compounds known as phenylethanoid glycosides (PhGs). Among these, this compound has garnered significant interest for its potential bioactivities. PhGs are characterized by a phenylethanol aglycone attached to one or more sugar moieties, which are often acylated. The biosynthesis of these complex molecules involves the convergence of the shikimate, phenylpropanoid, and downstream glycosylation and acylation pathways.

This guide focuses on the proposed biosynthetic pathway of this compound, leveraging the extensive research on the biosynthesis of Echinacoside, another major PhG in C. tubulosa. By comparing the structures of this compound, Echinacoside, and their common precursor, Acteoside, we can infer the final enzymatic steps leading to the formation of this compound.

Comparative Structures of Key Phenylethanoid Glycosides

The structures of this compound, Echinacoside, and Acteoside share a common core structure, which consists of a hydroxytyrosol (B1673988) and a caffeoyl group attached to a central glucose moiety, which is further linked to a rhamnose. The key differences lie in the substitutions at the 6'-position of the central glucose and the 4'-position of the rhamnose.

| Compound | R Group (on Glucose) | R' Group (on Rhamnose) |

| Acteoside | H | H |

| This compound | H | Acetyl |

| Echinacoside | Glucose | H |

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages, beginning with precursors from primary metabolism and culminating in the final acylation step that distinguishes it from Acteoside.

Synthesis of the Phenylethanoid Aglycone and Caffeoyl Moiety

The initial steps of PhG biosynthesis involve the production of the core components from L-phenylalanine and L-tyrosine, which are derived from the shikimate pathway.

-

Hydroxytyrosol Moiety: L-tyrosine is converted to hydroxytyrosol through a series of enzymatic reactions including decarboxylation, deamination, and reduction.

-

Caffeoyl Moiety: L-phenylalanine is the precursor for the caffeoyl moiety via the phenylpropanoid pathway, involving enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

Assembly of the Acteoside Core

The hydroxytyrosol and caffeoyl moieties are then assembled with sugar units to form the common precursor, Acteoside. This process involves a series of glycosylation and acylation steps catalyzed by specific UDP-glycosyltransferases (UGTs) and BAHD acyltransferases.

Final Acetylation Step to Form this compound

The final and defining step in the biosynthesis of this compound is the acetylation of the 4'-hydroxyl group of the rhamnose moiety of Acteoside. This reaction is hypothesized to be catalyzed by a specific acetyltransferase, likely belonging to the BAHD acyltransferase superfamily, which utilizes acetyl-CoA as the acetyl donor.

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is not yet available, several studies have quantified the content of major PhGs in Cistanche tubulosa. This data provides a baseline for understanding the relative abundance of these compounds and can inform metabolic engineering strategies.

| Phenylethanoid Glycoside | Content (% of dry weight) | Reference |

| Echinacoside | 17.26% - 28.82% | [1] |

| Acteoside | 7.33% - 9.17% | [1] |

| This compound | Not individually quantified in these studies | - |

Note: The content of PhGs can vary significantly based on the plant's developmental stage, geographical origin, and post-harvest processing methods.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction and Analysis

Objective: To extract and quantify PhGs, including this compound, from C. tubulosa tissues.

Protocol:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with 70% methanol (B129727) (v/v) using ultrasonication for 30 minutes at 40°C. The extraction is repeated three times.

-

Purification: The combined extracts are filtered, and the solvent is evaporated under reduced pressure. The residue is redissolved in water and subjected to solid-phase extraction (SPE) on a C18 cartridge to remove interfering compounds. PhGs are eluted with methanol.

-

Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), such as UPLC-Q-TOF-MS.

-

HPLC Conditions: C18 column (e.g., 4.6 x 250 mm, 5 µm); mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid); detection at 330 nm.

-

MS Conditions: Electrospray ionization (ESI) in negative ion mode; full scan and targeted MS/MS analysis for identification and quantification.

-

Enzyme Assays for Glycosyltransferases and Acyltransferases

Objective: To identify and characterize the enzymes involved in the final steps of this compound biosynthesis.

General Protocol for Enzyme Assays:

-

Enzyme Source: Recombinant enzymes expressed in a heterologous system (e.g., E. coli or yeast) or partially purified protein extracts from C. tubulosa.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate (e.g., Acteoside for the acetyltransferase assay)

-

Co-substrate (e.g., Acetyl-CoA for the acetyltransferase assay; UDP-glucose for a glucosyltransferase assay)

-

Enzyme solution

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., methanol) or an acid.

-

Product Analysis: The formation of the product (e.g., this compound) is monitored by HPLC or LC-MS as described in section 5.1.

-

Kinetic Analysis: To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate and co-substrate, and the initial reaction velocities are measured.

Future Research and Conclusion

The biosynthesis of this compound in Cistanche tubulosa presents a compelling area for further investigation. While the general framework of phenylethanoid glycoside biosynthesis provides a strong foundation, the specific enzymes responsible for the final, unique modification of this compound remain to be identified and characterized. Future research should focus on:

-

Identification of the this compound-specific Acetyltransferase: Transcriptome analysis of C. tubulosa tissues actively producing this compound, followed by heterologous expression and in vitro characterization of candidate BAHD acyltransferases, is a promising approach.

-

Elucidation of the Complete Pathway: Isotope labeling studies can be employed to definitively trace the metabolic flow from primary precursors to this compound.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in either the native plant or a heterologous host like yeast can be developed to enhance the production of this valuable compound.

References

The Neuroprotective Mechanisms of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties. Its potential to mitigate neuronal damage is attributed to a multi-faceted mechanism of action that involves the modulation of key signaling pathways, inhibition of apoptosis, and reduction of oxidative stress and neuroinflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development for neurodegenerative diseases. While direct quantitative data for this compound is limited in publicly available literature, this guide incorporates data from the closely related compound, Tubuloside B, to provide a comprehensive overview.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its neuroprotective effects through the intricate interplay of several signaling pathways. The primary mechanisms involve the activation of the Nrf2/HO-1 antioxidant pathway, the inhibition of the pro-inflammatory NF-κB pathway, and the modulation of apoptotic pathways.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).

This compound has been shown to activate this protective pathway.[1][2] By promoting the nuclear translocation of Nrf2, it upregulates the expression of HO-1 and other antioxidant enzymes.[1][2] This enhancement of the endogenous antioxidant defense system is crucial for mitigating the oxidative damage that is a common feature of neurodegenerative diseases.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response. In neurodegenerative conditions, the overactivation of microglia and astrocytes leads to the chronic activation of NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This sustained neuroinflammation contributes significantly to neuronal damage.

This compound has demonstrated the ability to suppress the activation of the NF-κB pathway. It is proposed to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This anti-inflammatory action is a critical component of its neuroprotective profile.

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The apoptotic cascade can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.

Studies on the related compound Tubuloside B have shown that it can protect neuronal cells from apoptosis induced by factors like TNF-α. The anti-apoptotic mechanism of Tubuloside B, and likely this compound, involves several key actions:

-

Reduction of Intracellular Reactive Oxygen Species (ROS): By scavenging free radicals, it alleviates oxidative stress, a major trigger of the intrinsic apoptotic pathway.

-

Maintenance of Mitochondrial Function: It helps to preserve the mitochondrial membrane potential, preventing the release of pro-apoptotic factors like cytochrome c.

-

Regulation of Apoptotic Proteins: It modulates the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase-3 Activity: By inhibiting the activation of caspase-3, a key executioner caspase, it directly blocks the final steps of the apoptotic cascade.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the reported effects of the structurally similar compound, Tubuloside B, on neuronal cells. This data is presented as a close proxy to illustrate the potential quantitative effects of this compound.

Table 1: Effect of Tubuloside B on TNF-α-Induced Apoptosis in SH-SY5Y Cells

| Parameter | Control | TNF-α (100 µg/L) | TNF-α + Tubuloside B (1 mg/L) | TNF-α + Tubuloside B (10 mg/L) | TNF-α + Tubuloside B (100 mg/L) |

| Apoptotic Cells (%) | < 5 | 37.5 | ~30 | ~20 | ~10 |

| Caspase-3 Activity (Fold Change) | 1 | ~5 | Not specified | Significantly reduced | Significantly reduced |

| Intracellular Ca2+ [nmol/L] | 105.5 ± 11.2 | 238.4 ± 18.9 | Not specified | Partially reduced | Partially reduced |

| Mitochondrial Membrane Potential | High | Low | Partially restored | Restored | Fully restored |

Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers (Hypothetical Data Based on Qualitative Reports)

| Marker | Control | Stress/Inflammatory Stimulus | Stimulus + this compound (Low Dose) | Stimulus + this compound (High Dose) |

| Nrf2 Nuclear Translocation (Fold Change) | 1 | 1 | > 1.5 | > 2.5 |

| HO-1 Expression (Fold Change) | 1 | 1 | > 2 | > 4 |

| NF-κB Nuclear Translocation (Fold Change) | 1 | > 3 | < 2 | < 1.5 |

| iNOS Expression (Fold Change) | 1 | > 5 | < 3 | < 2 |

| COX-2 Expression (Fold Change) | 1 | > 4 | < 2.5 | < 1.5 |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the neuroprotective mechanism of action of phenylethanoid glycosides like this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For neuroprotection assays, cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to a neurotoxic stimulus (e.g., TNF-α, H2O2, or β-amyloid).

Assessment of Neuroprotection (Cell Viability)

-

MTT Assay:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding the desired neurotoxin and incubate for the appropriate time (e.g., 24-48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Measurement of Oxidative Stress

-

Intracellular ROS Assay:

-

Culture and treat cells as described above.

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

-

Measurement of SOD and CAT Activity:

-

After treatment, harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Measure the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) using commercially available assay kits according to the manufacturer's instructions.

-

Apoptosis Assays

-

Hoechst 33342 Staining:

-

Culture cells on glass coverslips and treat as described.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes at room temperature in the dark.

-

Wash with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Prepare cell lysates and determine protein concentrations.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Analysis of Signaling Pathways

-

Western Blot for Nrf2 and NF-κB:

-

To assess Nrf2 activation, prepare nuclear and cytoplasmic extracts from treated cells.

-

To assess NF-κB activation, prepare whole-cell lysates.

-

Perform western blotting as described above using primary antibodies against Nrf2, HO-1, NF-κB p65, and IκBα. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent, acting through a synergistic combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate the Nrf2/HO-1 and NF-κB signaling pathways highlights its potential as a multi-target therapeutic candidate for complex neurodegenerative disorders. Further research, particularly focusing on generating specific quantitative data for this compound and its efficacy in in vivo models, is warranted to fully elucidate its therapeutic potential and advance its development as a novel neuroprotective drug.

References

Unveiling the Therapeutic Potential of Tubuloside A: A Technical Guide

Introduction

Tubuloside A, a phenylethanoid glycoside predominantly isolated from the medicinal plant Cistanche tubulosa, has emerged as a compound of significant interest to the scientific and pharmaceutical research communities.[1] Possessing a range of pharmacological properties, this natural product is being investigated for its potential therapeutic applications in diverse areas, including hepatoprotection, neuroprotection, anti-inflammatory, and oncology. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Hepatoprotective and Nephroprotective Effects

This compound has demonstrated significant protective effects against liver and kidney damage induced by toxins.[2][3] In a notable in vivo study, this compound was shown to alleviate diclofenac-induced hepato-nephro oxidative injury in rats.[2][3]

Mechanism of Action: Nrf2/HO-1 Signaling Pathway

The protective effects of this compound in the context of hepato-renal injury are largely attributed to its ability to modulate the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. This compound supplementation has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1). This activation leads to the enhanced production of antioxidant enzymes, thereby mitigating oxidative damage.

Quantitative Data: In Vivo Hepatoprotection

The following table summarizes the key quantitative findings from a study investigating the hepatoprotective and nephroprotective effects of this compound in a rat model of diclofenac-induced injury.

| Parameter | Control Group | Diclofenac (DF) Group | DF + this compound (1 mg/kg) Group |

| Liver Function Markers | |||

| Aspartate Aminotransferase (AST) | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Alanine Aminotransferase (ALT) | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Alkaline Phosphatase (ALP) | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Kidney Function Markers | |||

| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Creatinine | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Oxidative Stress Markers | |||

| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Reduced vs. DF |

| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased vs. DF |

| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased vs. DF |

| Catalase (CAT) | Normal | Significantly Decreased | Significantly Increased vs. DF |

| Gene Expression (mRNA) | |||

| Nrf2 | Normal | Downregulated | Upregulated vs. DF |

| HO-1 | Normal | Downregulated | Upregulated vs. DF |

| Bcl-2 | Normal | Downregulated | Upregulated vs. DF |

| Bax | Normal | Upregulated | Downregulated vs. DF |

| Caspase-3 | Normal | Upregulated | Downregulated vs. DF |

| NF-κB | Normal | Upregulated | Downregulated vs. DF |

| TNF-α | Normal | Upregulated | Downregulated vs. DF |

| IL-1β | Normal | Upregulated | Downregulated vs. DF |

Experimental Protocol: In Vivo Hepatoprotection Study

The following outlines a typical experimental design for evaluating the hepatoprotective effects of this compound in a rodent model.

References

- 1. researchgate.net [researchgate.net]

- 2. Tubuloside B, isolated from Cistanche tubulosa, a promising agent against M1 macrophage activation via synergistically targeting Mob1 and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubuloside A: A Potential Modulator of Cellular Aging

An In-depth Technical Guide on its Role in Anti-Aging Research

Executive Summary

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the cellular level, this is driven by a number of interconnected hallmarks, including cellular senescence, oxidative stress, and dysregulated nutrient-sensing pathways. There is a growing interest in identifying natural compounds that can modulate these pathways to promote healthy aging. Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche genus, has emerged as a compound of interest due to the established anti-aging properties of Cistanche extracts. While direct and extensive research on this compound is still developing, this technical guide synthesizes the current understanding of its potential role in anti-aging research, drawing on evidence from related phenylethanoid glycosides such as echinacoside (B191147) and acteoside (verbascoside) that are co-constituents in Cistanche tubulosa. This document is intended for researchers, scientists, and drug development professionals in the field of geroscience.

Introduction to Cellular Aging and Potential Intervention Points

Cellular aging is driven by a confluence of factors that lead to a decline in cellular function and resilience. Key among these are:

-

Cellular Senescence: A state of irreversible cell cycle arrest triggered by stressors such as telomere shortening, DNA damage, and oncogene activation. Senescent cells accumulate in tissues with age and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function. Key regulators of senescence include the p53/p21 and p16/Rb tumor suppressor pathways.

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through antioxidant defense mechanisms. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).

-

Deregulated Nutrient-Sensing Pathways: Key pathways like the mechanistic target of rapamycin (B549165) (mTOR) and sirtuins (e.g., SIRT1) play a crucial role in regulating metabolism and cellular stress responses. Dysregulation of these pathways is a hallmark of aging.

Natural compounds that can modulate these pathways are of significant interest as potential anti-aging interventions. Phenylethanoid glycosides from Cistanche tubulosa, including this compound, are being investigated for these properties.[1][2]

This compound and its Potential Anti-Aging Mechanisms

While direct quantitative data on this compound's effects on aging biomarkers is limited, studies on Cistanche tubulosa extracts and its major phenylethanoid glycosides, echinacoside and acteoside, provide strong inferential evidence for its potential mechanisms of action.

Modulation of Cellular Senescence

Research on related compounds suggests that phenylethanoid glycosides can suppress cellular senescence. For instance, echinacoside has been shown to delay cellular senescence in human fibroblastic cells by down-regulating p53 expression.[3] Verbascoside (acteoside) has also been found to modulate senescence pathways induced by oxidative stress by affecting the expression of p21 and Rb.[4] It is plausible that this compound shares these capabilities due to its structural similarity.

Potential Signaling Pathway for this compound in Cellular Senescence

References

Bioavailability and Metabolism of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche species, has garnered scientific interest for its potential therapeutic properties, including hepatoprotective and antioxidant effects. Understanding its bioavailability and metabolism is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of this compound. Due to the limited availability of direct data for this compound, this guide also incorporates data from the structurally similar and well-studied phenylethanoid glycoside, acteoside, to provide a comparative framework and predictive insights. The guide details experimental protocols for preclinical pharmacokinetic studies and in vitro metabolism assays and explores the analytical methodologies required for quantification. Furthermore, it visualizes key experimental workflows and the Nrf2/HO-1 signaling pathway, which is a known target of this compound.

Introduction to this compound

This compound is a complex glycosidic compound belonging to the phenylethanoid glycoside family. These natural products are characterized by a hydroxy-phenylethyl moiety linked to a β-glucopyranose, which is often further substituted with other sugar units and phenolic acid derivatives. The intricate structure of this compound contributes to its biological activities but also presents challenges in its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioavailability and Pharmacokinetics

Pharmacokinetic Parameters of Acteoside in Rats (as a proxy for this compound)

The following tables summarize the pharmacokinetic parameters of acteoside in rats after oral and intravenous administration. It is important to note that these values are for acteoside and may not be directly extrapolated to this compound, but they serve as a valuable reference point for initial study design.

Table 1: Pharmacokinetic Parameters of Acteoside in Rats after Oral Administration [1][2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |

| 20 | - | - | - | 1.49 ± 0.28 |

| 40 | 312.54 ± 44.43 | 0.29 ± 0.17 | - | 1.05 ± 0.23 |

| 80 | - | - | - | 1.45 ± 0.43 |

| 150 | 1126 | 0.36 | 3134 | 4.842 |

Table 2: Pharmacokinetic Parameters of Acteoside in Rats after Intravenous Administration

| Dose (mg/kg) | AUC (0-∞) (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | t½ (h) |

| 10 | - | 111.61 ± 12.65 | - | 0.38 ± 0.04 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

The data on acteoside suggests rapid absorption and elimination, with a very low absolute oral bioavailability of around 1%. This is a common characteristic among phenylethanoid glycosides and is likely due to a combination of poor membrane permeability and extensive first-pass metabolism.

Metabolism of Phenylethanoid Glycosides

The metabolism of phenylethanoid glycosides like this compound is expected to be complex, involving enzymatic hydrolysis of the glycosidic and ester bonds, followed by Phase I and Phase II biotransformations of the resulting aglycones and phenolic acids.

Predicted Metabolic Pathways of this compound

Based on studies of related compounds such as acteoside, the metabolism of this compound likely proceeds through the following pathways:

-

Hydrolysis: The initial and most significant metabolic step is the hydrolysis of the ester and glycosidic linkages by intestinal microflora and/or esterases in the gastrointestinal tract, liver, and blood. This would release the aglycone (hydroxytyrosol), caffeic acid, and sugar moieties.

-

Phase I Metabolism: The released aglycones and phenolic acids can undergo oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.

-

Phase II Metabolism: The parent compound and its Phase I metabolites, which contain hydroxyl groups, are susceptible to conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

-

Glucuronidation: Addition of glucuronic acid, a major pathway for phenolic compounds.

-

Sulfation: Addition of a sulfate (B86663) group.

-

Methylation: Addition of a methyl group, often to catechol moieties.

-

Studies on acteoside have identified numerous metabolites in rat urine, including oxidized, glucuronidated, sulfated, and methylated derivatives of the parent compound and its degradation products. It is plausible that this compound follows a similar metabolic fate.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile and oral bioavailability of a compound like this compound in rats.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd), and absolute oral bioavailability of this compound in rats.

Materials:

-

This compound

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Vehicle for oral and intravenous administration (e.g., saline, 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

-

Dosing:

-

Intravenous (IV) Group (n=5-6): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO) Group (n=5-6): Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes a general procedure for investigating the metabolic stability and identifying the metabolites of this compound using rat liver microsomes.

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound and to identify its potential metabolites.

Materials:

-

This compound

-

Pooled rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/shaking water bath (37°C)

-

Acetonitrile (B52724) or other organic solvent to stop the reaction

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination of Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis:

-

Metabolic Stability: Analyze the concentration of the remaining this compound at each time point by LC-MS/MS to determine the rate of its disappearance and calculate the half-life and intrinsic clearance.

-

Metabolite Identification: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

-

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.

General LC-MS/MS Method for Phenylethanoid Glycosides

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is the preferred ionization technique, often operated in negative ion mode for phenylethanoid glycosides due to the presence of acidic phenolic hydroxyl groups.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Sample Preparation:

-

Protein Precipitation: A simple and effective method for plasma samples involves adding a cold organic solvent like acetonitrile or methanol (B129727) to precipitate proteins, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be used for cleaner sample extracts and to concentrate the analyte.

Signaling Pathway Modulation: Nrf2/HO-1 Pathway

Recent studies have shown that this compound exerts its protective effects, at least in part, by modulating the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 is an enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.

This compound has been shown to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense system and protecting against oxidative damage.

Conclusion and Future Directions

While direct and comprehensive data on the bioavailability and metabolism of this compound is currently lacking, this guide provides a foundational understanding based on the properties of structurally related phenylethanoid glycosides and general principles of drug metabolism. The available evidence suggests that this compound likely has low oral bioavailability due to poor absorption and extensive first-pass metabolism. Its metabolism is predicted to involve hydrolysis followed by Phase I and Phase II conjugation reactions.

To advance the development of this compound as a therapeutic agent, future research should focus on:

-

Conducting comprehensive pharmacokinetic studies in relevant animal models to determine the absolute oral bioavailability and key pharmacokinetic parameters of pure this compound.

-

Performing in vivo and in vitro metabolism studies to identify the major metabolites of this compound and elucidate its primary metabolic pathways.

-

Developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound and its major metabolites in biological matrices.

-

Investigating formulation strategies to enhance the oral bioavailability of this compound, such as the use of absorption enhancers, nanoformulations, or prodrug approaches.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Tubuloside A: A Potential Neuroprotective Agent for Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms, creating a significant unmet need for disease-modifying treatments. Tubuloside A, a phenylethanoid glycoside isolated from the medicinal plant Cistanche tubulosa, has emerged as a promising candidate for neuroprotection in PD. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound, detailing its proposed mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the evaluation and potential advancement of this compound as a novel treatment for Parkinson's disease.

Introduction to Parkinson's Disease Pathophysiology

The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine (B1211576) in the striatum and the characteristic motor symptoms of the disease.[1] The underlying mechanisms driving this neuronal death are multifactorial and include:

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses leads to cellular damage.[2]

-

Mitochondrial Dysfunction: Impairment of the mitochondrial electron transport chain, particularly complex I, results in energy deficits and increased ROS production.[3][4]

-

Neuroinflammation: Chronic activation of microglia, the resident immune cells of the brain, contributes to a pro-inflammatory environment that is toxic to neurons.[5]

-

α-Synuclein Aggregation: The misfolding and aggregation of the protein α-synuclein into Lewy bodies is a key pathological feature of PD and is believed to play a central role in disease progression.

This compound and its Proposed Neuroprotective Mechanisms

While direct studies on this compound in Parkinson's disease models are limited, research on the crude extract of Cistanche tubulosa and related phenylethanoid glycosides provides strong rationale for its investigation. The neuroprotective effects are thought to be mediated through multiple pathways:

Attenuation of Oxidative Stress

Phenylethanoid glycosides are potent antioxidants. They are believed to protect dopaminergic neurons by scavenging free radicals and upregulating endogenous antioxidant enzymes. This action helps to mitigate the oxidative damage that is a key initiator of neuronal cell death in PD.

Modulation of Apoptosis

Studies on Cistanche tubulosa extracts have demonstrated an anti-apoptotic effect in neuronal cells. This is achieved by regulating the expression of key apoptosis-related proteins, such as increasing the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic). By inhibiting the apoptotic cascade, this compound may help to preserve dopaminergic neurons.

Anti-inflammatory Effects

Chronic neuroinflammation is a critical component of PD pathogenesis. A related compound, Tubeimoside I, has been shown to protect dopaminergic neurons by inhibiting microglia-mediated neuroinflammation. It is hypothesized that this compound shares this anti-inflammatory activity, potentially by downregulating pro-inflammatory signaling pathways such as NF-κB.

Enhancement of Neurotrophic Factor Expression

Extracts of Cistanche tubulosa have been shown to increase the expression of glial cell-derived neurotrophic factor (GDNF) and its receptor GFRα1 in the substantia nigra. GDNF is a potent survival factor for dopaminergic neurons, and its upregulation by this compound could be a significant mechanism of neuroprotection.

Preclinical Evidence and Quantitative Data

Direct quantitative data for this compound in established Parkinson's disease models is not yet widely available in the public domain. However, studies on the effects of Cistanche tubulosa extracts provide valuable insights.

| Experimental Model | Treatment | Key Findings | Quantitative Data | Reference |

| MPTP-induced mouse model of PD | Cistanche tubulosa nanopowder | Improved behavioral deficits, increased expression of GDNF, GFRα1, and Ret in the substantia nigra. | Significant increase in Bcl2 protein expression and significant reduction in Bax protein expression in the high-dose group (P < 0.01). | |

| LPS-induced rat model of PD | Tubeimoside I (related compound) | Suppressed microglial activation and reduced loss of dopaminergic neurons. | Pretreatment with TBMS1 (1, 2, 4 mg/kg/day) significantly improved behavioral dysfunction. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound for Parkinson's disease.

In Vitro Models of Parkinson's Disease

-

MPP+ Induced Neurotoxicity in SH-SY5Y Cells:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neurotoxicity.

-

Assessment of Cell Viability: Cell viability is measured using the MTT assay.

-

Measurement of Oxidative Stress: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.

-

Apoptosis Assays: Apoptosis can be assessed by Hoechst 33342 staining for nuclear morphology, or by flow cytometry using Annexin V/PI staining.

-

In Vivo Models of Parkinson's Disease

-

MPTP-Induced Mouse Model:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of PD: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection to induce selective destruction of dopaminergic neurons.

-

Treatment: this compound is administered orally or via injection before or after MPTP administration.

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test, pole test, and open field test.

-

Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

-

6-OHDA-Induced Rat Model:

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

-

Induction of PD: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to create a lesion in the nigrostriatal pathway.

-

Treatment: this compound is administered systemically.

-

Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a key measure of the lesion's severity and the treatment's efficacy.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.

-

Signaling Pathways and Experimental Workflows

Visualizing the Pathophysiology and Potential Intervention Points

Caption: Proposed neuroprotective mechanisms of this compound in Parkinson's disease.

Workflow for In Vivo Preclinical Evaluation

Caption: Standard workflow for assessing the efficacy of this compound in an in vivo model.

Future Directions and Conclusion

The available preclinical data, primarily from studies on Cistanche tubulosa extracts and related compounds, strongly suggest that this compound possesses significant neuroprotective potential relevant to the treatment of Parkinson's disease. Its multifaceted mechanism of action, targeting oxidative stress, apoptosis, and neuroinflammation, makes it an attractive candidate for a disease-modifying therapy.

However, to advance this compound towards clinical development, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound for targeted in vitro and in vivo studies.

-

Comprehensive evaluation in gold-standard preclinical models of PD , such as the MPTP and 6-OHDA models, to generate robust efficacy data.

-

Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

References

- 1. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial dysfunction in Parkinson’s disease: molecular mechanisms and pathophysiological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Tubuloside A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tubuloside A, a significant phenylethanoid glycoside found in species of the Cistanche genus, which is of interest for its potential pharmacological activities. The described protocol offers a reliable and reproducible approach for the quantification of this compound in herbal extracts and related matrices, crucial for quality control, standardization, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. All presented data is supported by method validation parameters in line with ICH guidelines.

Introduction

This compound is a phenylethanoid glycoside that has been isolated from Cistanche tubulosa, a plant used in traditional medicine. Modern pharmacological studies have suggested various potential health benefits of phenylethanoid glycosides, making their accurate quantification essential for the standardization of herbal products and for research and development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and accuracy for the quantification of such compounds in complex matrices like herbal extracts.[1] This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 20 | 70 | 30 |

| 35 | 60 | 40 |

| 40 | 85 | 15 |

| 45 | 85 | 15 |

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the standard in methanol (B129727) in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Cistanche tubulosa plant material):

-

Grind the dried plant material to a fine powder (40-60 mesh).

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% methanol as the extraction solvent.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Specificity: The specificity of the method was determined by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The retention time of this compound in the sample was consistent with the standard, and there were no interfering peaks at this retention time in the blank chromatogram.

Table 3: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Intra-day Precision (RSD%) | < 2.0% |

| Inter-day Precision (RSD%) | < 3.0% |

| Accuracy (Recovery %) | 98.5% - 102.3% |

Linearity: The linearity was established by analyzing a series of six concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (RSD%).

Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound in herbal extracts. The retention time for this compound under the specified conditions is approximately 25 minutes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for its intended purpose.

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantification of this compound. This protocol can be readily implemented in quality control laboratories for the standardization of herbal raw materials and finished products containing Cistanche species. Furthermore, it can be adapted for use in research settings for pharmacokinetic and metabolism studies of this compound.

Logical Relationship Diagram

References

Protocol for the Isolation of Tubuloside A from Cistanche tubulosa Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside found in the medicinal plant Cistanche tubulosa. It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The antioxidant activity is notably associated with the activation of the Nrf2/HO-1 signaling pathway. This document provides a detailed protocol for the isolation and purification of this compound from Cistanche tubulosa extracts, intended for use in research and drug development.

Data Presentation: Quantitative Analysis of this compound Isolation

The following tables summarize the expected yield and purity of this compound and related phenylethanoid glycosides at various stages of the isolation process. These values are compiled from multiple studies and represent typical outcomes.

Table 1: Composition of Phenylethanoid Glycosides in Raw Material and Extracts

| Analyte | Content in Dried C. tubulosa Stems (%) | Content in Crude Ethanolic Extract (%) |

| This compound | Trace amounts to low % | Variable, typically lower than major glycosides |

| Echinacoside (B191147) | ~5.0% | ~25.0 - 60.0% |

| Acteoside (Verbascoside) | ~1.2% | ~3.0 - 9.0% |

| Total Phenylethanoid Glycosides | Not specified | ~50.0% or higher |

Table 2: Purification of this compound and Other Phenylethanoid Glycosides

| Purification Step | Key Parameters | This compound Purity (%) | This compound Recovery (%) | Notes |

| Macroporous Resin Chromatography | HPD300 or AB-8 resin, elution with 30-70% ethanol (B145695) | Enriched in the phenylethanoid glycoside fraction | High | This step effectively removes sugars and other polar impurities, concentrating the glycosides. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 column, gradient elution with acetonitrile/methanol and water (with formic acid) | >95% | Variable, dependent on loading and gradient optimization | This step is crucial for isolating this compound from other structurally similar phenylethanoid glycosides like echinacoside and acteoside. |

Experimental Protocols

Extraction of Phenylethanoid Glycosides from Cistanche tubulosa

This protocol describes the initial extraction of crude phenylethanoid glycosides from dried C. tubulosa stems.

Materials and Reagents:

-

Dried stems of Cistanche tubulosa

-

60% Ethanol (v/v)

-

Grinder or mill

-

Reflux extraction apparatus or ultrasonic bath

-

Filter paper

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried stems of C. tubulosa into a coarse powder (approximately 40-60 mesh).

-

Extraction:

-

Place the powdered plant material in a round-bottom flask.

-

Add 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to 70°C and reflux for 2 hours. Alternatively, perform ultrasonic-assisted extraction at a specified power and temperature for 40 minutes.[1]

-

Repeat the extraction process on the plant residue to maximize yield.

-

-

Filtration and Concentration:

-

Combine the extracts from both extraction steps and filter while hot.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain a crude extract.

-

Initial Purification by Macroporous Resin Column Chromatography

This step enriches the phenylethanoid glycoside content and removes highly polar impurities.

Materials and Reagents:

-

Crude C. tubulosa extract

-

Macroporous adsorption resin (e.g., HPD300 or AB-8)

-

Deionized water

-

30% Ethanol (v/v)

-

70% Ethanol (v/v)

-

Chromatography column

Procedure:

-

Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a chromatography column.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column at a flow rate of approximately 2 bed volumes per hour (BV/h).

-

Washing: Wash the column with 2-3 BV of deionized water to remove sugars, salts, and other polar compounds.

-

Elution:

-

Elute the column with 30% ethanol to remove some iridoids and other less non-polar compounds.

-

Subsequently, elute the target phenylethanoid glycosides, including this compound, with 70% ethanol.

-

Collect the 70% ethanol eluate.

-

-

Concentration: Concentrate the collected eluate under reduced pressure to obtain an enriched phenylethanoid glycoside fraction.

High-Purity Isolation of this compound by Preparative HPLC

This final step isolates this compound from other closely related phenylethanoid glycosides.

Materials and Reagents:

-

Enriched phenylethanoid glycoside fraction

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-